N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline
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Overview
Description
N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline is an organic compound that features a brominated thiophene ring attached to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline typically involves a Suzuki cross-coupling reaction. This reaction is performed by reacting 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid. The reaction proceeds efficiently, yielding the desired product in excellent yield (94%) under optimized conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring.
Substitution: The bromine atom on the thiophene ring can be substituted with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline
- N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
- N-[(3-bromothiophen-2-yl)methyl]-2-(6-methoxypyridin-2-yl)acetamide
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline is unique due to its specific combination of a brominated thiophene ring and a methylaniline moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-4-2-3-5-11(9)14-8-12-10(13)6-7-15-12/h2-7,14H,8H2,1H3 |
InChI Key |
PARYJTYCECPEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=C(C=CS2)Br |
Origin of Product |
United States |
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